![molecular formula C10H9F3O4S B1436383 Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate CAS No. 1951440-91-7](/img/structure/B1436383.png)
Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate
Overview
Description
Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate is a chemical compound with the CAS Number: 1951440-91-7 . It has a molecular weight of 282.24 . The IUPAC name for this compound is methyl 4-(methylsulfonyl)-2-(trifluoromethyl)benzoate . This compound is used in various scientific research applications due to its diverse properties.
Molecular Structure Analysis
The Inchi Code for Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate is1S/C10H9F3O4S/c1-17-9(14)7-4-3-6(18(2,15)16)5-8(7)10(11,12)13/h3-5H,1-2H3
. This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate include a molecular weight of 282.24 .Scientific Research Applications
Pharmaceutical Research
Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate: is utilized in pharmaceutical research for the development of new drugs. Its molecular structure allows it to be a versatile intermediate in the synthesis of various pharmacologically active compounds. The compound’s ability to introduce trifluoromethyl groups into molecules is particularly valuable, as these groups can significantly alter the biological activity of a compound .
Material Science
In material science, this compound serves as a precursor for the synthesis of advanced materials. Its inclusion in polymers and coatings can impart properties like increased thermal stability and chemical resistance. Researchers explore its applications in creating novel materials with specific desired characteristics.
Organic Synthesis
Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate: plays a critical role in organic synthesis. It is used to introduce sulfonyl and trifluoromethyl groups into organic molecules, which can lead to the creation of complex molecules with high precision. This compound is often used in the synthesis of complex organic molecules, including natural products and potential pharmaceuticals .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in various chromatographic and spectroscopic methods. It helps in the quantification and analysis of chemical substances due to its well-defined physical and chemical properties .
Environmental Science
The role of Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate in environmental science includes its use as a tracer or marker to study pollution patterns and degradation pathways. Its unique chemical signature allows it to be tracked in complex environmental systems .
Biochemistry Research
In biochemistry research, this compound is used to study enzyme-catalyzed reactions where it can act as a substrate or inhibitor. It helps in understanding the interaction between small molecules and biological macromolecules, which is crucial for drug design and discovery .
Safety and Hazards
The safety data sheet for Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of fire, CO2, dry chemical, or foam should be used for extinction .
properties
IUPAC Name |
methyl 4-methylsulfonyl-2-(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4S/c1-17-9(14)7-4-3-6(18(2,15)16)5-8(7)10(11,12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXQPCSIPPHEEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.